molecular formula C9H11NO4S B1634920 4-{[(Methylsulfonyl)amino]methyl}benzoic acid CAS No. 696634-97-6

4-{[(Methylsulfonyl)amino]methyl}benzoic acid

Cat. No. B1634920
Key on ui cas rn: 696634-97-6
M. Wt: 229.26 g/mol
InChI Key: ZWNLAPYEHZIKHO-UHFFFAOYSA-N
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Patent
US09265768B2

Procedure details

To a solution of 4-(aminomethyl)benzoic acid (4 g, 26.5 mmol) and NaOH 1M (52.9 ml, 52.9 mmol) in THF (60 ml), methanesulfonyl chloride (2.474 ml, 31.8 mmol) was slowly added and the reaction was stirred at RT overnight. The mixture was acidified and extracted twice with EtOAc; the combined organic layers were washed with brine, dried over Na2SO4 and evaporated to dryness. The resulting solid was suspended in MeOH (120 ml) and stirred overnight. The precipitate was collected by filtration to give 4-(methylsulfonamidomethyl)-benzoic acid (1.99 g, 8.68 mmol, 32.8% yield, MS/ESI+ 229.9 [MH]+).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
52.9 mL
Type
reactant
Reaction Step One
Quantity
2.474 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.[OH-].[Na+].[CH3:14][S:15](Cl)(=[O:17])=[O:16]>C1COCC1>[CH3:14][S:15]([NH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([OH:9])=[O:8])=[CH:10][CH:11]=1)(=[O:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NCC1=CC=C(C(=O)O)C=C1
Name
Quantity
52.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.474 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)NCC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.68 mmol
AMOUNT: MASS 1.99 g
YIELD: PERCENTYIELD 32.8%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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